![molecular formula C17H16N4O2 B449880 (2E)-2-cyano-N-cyclopropyl-3-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B449880.png)
(2E)-2-cyano-N-cyclopropyl-3-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-cyano-N-cyclopropyl-3-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide is a complex organic compound with the molecular formula C17H16N4O2 This compound is characterized by the presence of a cyano group, a cyclopropyl group, and a pyrazolyl group attached to an acrylamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-N-cyclopropyl-3-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with cyclopropylamine and cyanoacetic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-N-cyclopropyl-3-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted acrylamides.
Scientific Research Applications
(2E)-2-cyano-N-cyclopropyl-3-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-N-cyclopropyl-3-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The pyrazole ring may interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-3-(4-methoxyphenyl)-N-(1-phenylethyl)acrylamide
- 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(2-(4-morpholinyl)ethyl)acrylamide
- 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(1-phenylethyl)acrylamide
Uniqueness
(2E)-2-cyano-N-cyclopropyl-3-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide is unique due to the presence of the cyclopropyl group, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds and may result in different reactivity and biological activity.
Properties
Molecular Formula |
C17H16N4O2 |
|---|---|
Molecular Weight |
308.33g/mol |
IUPAC Name |
(E)-2-cyano-N-cyclopropyl-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide |
InChI |
InChI=1S/C17H16N4O2/c1-23-15-6-2-11(3-7-15)16-13(10-19-21-16)8-12(9-18)17(22)20-14-4-5-14/h2-3,6-8,10,14H,4-5H2,1H3,(H,19,21)(H,20,22)/b12-8+ |
InChI Key |
SFWIDQRQRQQCCD-XYOKQWHBSA-N |
SMILES |
COC1=CC=C(C=C1)C2=C(C=NN2)C=C(C#N)C(=O)NC3CC3 |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=C(C=NN2)/C=C(\C#N)/C(=O)NC3CC3 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=NN2)C=C(C#N)C(=O)NC3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-phenyl-N'-[phenyl(3-pyridinyl)methylene]acetohydrazide](/img/structure/B449797.png)
![2-chloro-N-{4-[(4-methoxyanilino)sulfonyl]phenyl}propanamide](/img/structure/B449798.png)
![N'-[1-(3-chlorophenyl)propylidene]-3-hydroxy-2-naphthohydrazide](/img/structure/B449800.png)
![2-bromo-N'-[(9-methyl-9H-carbazol-3-yl)methylene]benzohydrazide](/img/structure/B449807.png)
![N'-[1-(5-chloro-2-thienyl)butylidene]-2-furohydrazide](/img/structure/B449810.png)
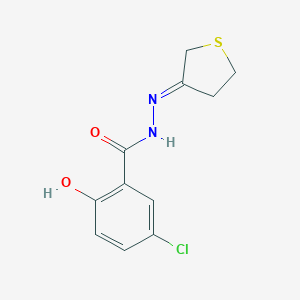
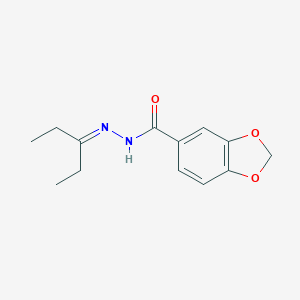
![N'~1~-{3-[(2,5-DICHLOROPHENOXY)METHYL]BENZOYL}-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOHYDRAZIDE](/img/structure/B449813.png)
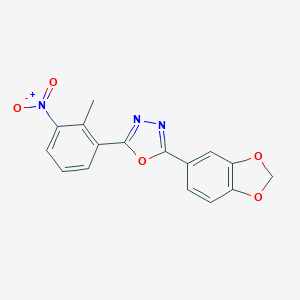
![4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N'-[(5-{4-nitrophenyl}-2-furyl)methylene]benzohydrazide](/img/structure/B449817.png)
![N'-tricyclo[3.3.1.1~3,7~]dec-2-ylideneoctanohydrazide](/img/structure/B449818.png)
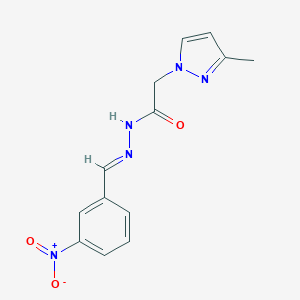
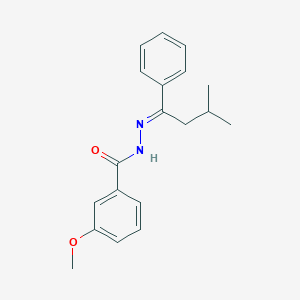
![4-(2-{2-[(4-bromobenzyl)oxy]benzylidene}hydrazino)-N-(1-naphthyl)-4-oxobutanamide](/img/structure/B449821.png)
